molecular formula C6H7N2O3- B1260430 (S)-3-(Imidazol-5-yl)lactate

(S)-3-(Imidazol-5-yl)lactate

Cat. No.: B1260430
M. Wt: 155.13 g/mol
InChI Key: ACZFBYCNAVEFLC-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Imidazol-5-yl)lactate, with the molecular formula C6H8N2O3 and a molecular weight of 156.141 g/mol, is a chiral metabolite derived from lactic acid with an imidazole substituent . This compound is a defined intermediate in the histidine degradation pathway in various biological systems, particularly in microorganisms . Its primary research value lies in its role as a specific substrate for the enzyme 3-(imidazol-5-yl)lactate dehydrogenase (EC 1.1.1.111) . In this enzymatic reaction, this compound is oxidized in the presence of NAD+ or NADP+ to form 3-(imidazol-5-yl)pyruvate, simultaneously generating NADH or NADPH and a proton . This reaction is critical for studies focused on microbial metabolism, the catabolism of heterocyclic compounds, and the function of specific oxidoreductase enzymes . Researchers utilize this compound to investigate metabolic pathways, enzyme kinetics, and mechanisms of nitrogen cycling. At physiological pH, the major species present is the conjugate base of (S)-3-(imidazol-5-yl)lactic acid . Our product is supplied with high purity and is subject to rigorous quality control to ensure consistent performance in research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N2O3-

Molecular Weight

155.13 g/mol

IUPAC Name

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1/t5-/m0/s1

InChI Key

ACZFBYCNAVEFLC-YFKPBYRVSA-M

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])O

Origin of Product

United States

Metabolic Pathways of S 3 Imidazol 5 Yl Lactate

Role in L-Histidine Catabolism

The breakdown of the essential amino acid L-histidine can proceed through several different pathways. wiley.comebi.ac.uk One of these pathways involves the formation and metabolism of (S)-3-(imidazol-5-yl)lactate. ebi.ac.uk

The conversion of L-histidine to this compound is a multi-step process involving key enzymatic reactions. This pathway is distinct from the more commonly known catabolic route that proceeds via urocanate. wiley.com

L-histidine serves as a precursor for the biogenic amine histamine (B1213489) through the action of the enzyme L-histidine decarboxylase (HDC). researchgate.netsigmaaldrich.comresearchgate.net Histamine is subsequently metabolized, primarily through two main pathways: methylation by histamine-N-methyltransferase (HNMT) or oxidative deamination by diamine oxidase (DAO). sigmaaldrich.comresearchgate.net The action of DAO on histamine results in the formation of imidazolacetaldehyde, which is then rapidly converted to imidazole-4-acetic acid. sigmaaldrich.com This pathway represents a significant route for histidine catabolism but is distinct from the one that forms this compound.

A key pathway in the formation of this compound begins with the transamination of L-histidine. L-histidine can be converted to (imidazol-5-yl)pyruvate by enzymes such as aromatic-amino-acid transaminase, which transfers the amino group from L-histidine to an alpha-keto acid like 2-oxoglutarate, forming L-glutamate in the process. brenda-enzymes.org

Following its formation, 3-(imidazol-5-yl)pyruvate (B1260139) is reduced to this compound. This reduction is catalyzed by the enzyme 3-(imidazol-5-yl)lactate (B1234319) dehydrogenase, which utilizes NADP+ or NAD+ as a cofactor. brenda-enzymes.orgkegg.jp The reaction is reversible and is a key step in what is known as the 3-(imidazol-5-yl)lactate salvage pathway. brenda-enzymes.org

Certain microorganisms, such as Pseudomonas testosteroni and Pseudomonas acidovorans, can utilize this compound as a sole source of carbon. nih.govnih.govalljournals.cn In these bacteria, the compound is metabolized through inducible pathways that lead back to L-histidine, which can then enter the main histidine degradation pathway. nih.govnih.gov

In Pseudomonas species, the first step in the degradation of this compound is its oxidation back to imidazolylpyruvate. nih.govnih.gov This reaction is catalyzed by imidazol-5-yl-lactate-nicotinamide-adenine dinucleotide phosphate (B84403) oxidoreductase, also known as 3-(imidazol-5-yl)lactate dehydrogenase. brenda-enzymes.orgnih.gov This enzyme facilitates the conversion of this compound and NAD(P)+ into 3-(imidazol-5-yl)pyruvate, NAD(P)H, and a proton. brenda-enzymes.orgkegg.jp

Once imidazolylpyruvate is formed from the oxidation of imidazolyl-lactate, it undergoes a transamination reaction to yield L-histidine. nih.govnih.gov This conversion is specifically mediated by histidine-2-oxoglutarate aminotransferase, with L-glutamate acting as the amino group donor. nih.govnih.govnih.gov This salvage pathway effectively converts this compound back into a primary amino acid, demonstrating that it is metabolized via histidine in these microorganisms. nih.govnih.gov Mutants of Pseudomonas with impaired histidase activity (the first enzyme in the main histidine degradation pathway) cannot utilize this compound, confirming that its metabolism funnels into the histidine catabolic route. nih.govnih.gov

Table 1: Key Enzymes in this compound Metabolism

EnzymeReactionPathway Involvement
Aromatic-amino-acid transaminaseL-histidine + 2-oxoglutarate ⇌ (imidazol-5-yl)pyruvate + L-glutamateFormation of precursor
3-(imidazol-5-yl)lactate dehydrogenaseThis compound + NAD(P)+ ⇌ 3-(imidazol-5-yl)pyruvate + NAD(P)H + H+Formation and Degradation
Histidine-2-oxoglutarate aminotransferaseImidazolylpyruvate + L-glutamate ⇌ L-histidine + 2-oxoglutarateSalvage Pathway (in Pseudomonas)
L-histidine decarboxylase (HDC)L-histidine → Histamine + CO2Alternative L-histidine catabolism
Diamine oxidase (DAO)Histamine + O2 + H2O → Imidazolacetaldehyde + NH3 + H2O2Alternative L-histidine catabolism

Degradation and Salvage Pathways in Microorganisms (e.g., Pseudomonas species)

Interconversion with 3-(Imidazol-5-yl)pyruvate

A pivotal reaction in the metabolism of this compound is its reversible oxidation to 3-(imidazol-5-yl)pyruvate. brenda-enzymes.org This interconversion is a critical step that links the lactate (B86563) derivative to other metabolic routes.

The reaction is catalyzed by the enzyme 3-(imidazol-5-yl)lactate dehydrogenase (EC 1.1.1.111). expasy.orgkegg.jp This oxidoreductase utilizes either NAD+ or NADP+ as a cofactor to facilitate the oxidation of the hydroxyl group of this compound to a keto group, forming 3-(imidazol-5-yl)pyruvate. brenda-enzymes.orgexpasy.org The reaction is reversible, allowing for the conversion in either direction depending on the metabolic state of the cell. brenda-enzymes.org In the bacterium Pseudomonas testosteroni, the oxidation of imidazolyl-lactate to imidazolylpyruvate is a confirmed metabolic step. nih.gov

Enzymatic Reaction Details

Reactant Enzyme Product Cofactors
This compound 3-(imidazol-5-yl)lactate dehydrogenase (EC 1.1.1.111) 3-(Imidazol-5-yl)pyruvate NAD+ / NADP+

This table summarizes the key components of the interconversion reaction.

Integration within Broader Imidazole (B134444) Metabolism Networks

The metabolism of this compound is intrinsically linked to the catabolism of L-histidine. brenda-enzymes.orgnih.gov In certain bacteria, such as Pseudomonas acidovorans and Pseudomonas testosteroni, this compound serves as a gateway to the main histidine degradation pathway. nih.govnih.gov

In these organisms, this compound is first oxidized to 3-(imidazol-5-yl)pyruvate. nih.gov This keto acid then undergoes transamination, a reaction that introduces an amino group, to form L-histidine. nih.gov Once formed, L-histidine enters its primary catabolic pathway, which consists of a series of enzymatic steps. nih.gov This pathway begins with the conversion of histidine to urocanate, catalyzed by histidase. nih.govwikipedia.org Urocanate is subsequently metabolized by urocanase to 4-imidazolone-5-propionic acid. nih.govwikipedia.org The pathway continues through intermediates like N-formimino-L-glutamate and N-formyl-L-glutamate, ultimately yielding glutamate (B1630785), which can enter central carbon metabolism. nih.gov

The significance of this integration is highlighted by genetic studies on Pseudomonas testosteroni. nih.gov Mutants unable to produce a functional urocanase enzyme lose the ability to grow on this compound as a carbon source. nih.gov Likewise, mutants with deficient histidase activity also cannot utilize the compound, demonstrating that its metabolic route is dependent on these key enzymes of the histidine degradation pathway. nih.gov

In humans, this compound (imidazolelactic acid) is a known metabolite found in urine. hmdb.ca Its presence and concentration can be indicative of certain metabolic states, with increased excretion observed after histidine loading and during pregnancy. hmdb.ca

Key Compounds in the Imidazole Metabolism Network

Compound Name Role in Pathway
L-Histidine Precursor amino acid
This compound Intermediate, convertible to 3-(Imidazol-5-yl)pyruvate
3-(Imidazol-5-yl)pyruvate Keto acid intermediate, convertible to L-histidine
Urocanic Acid Key intermediate in histidine catabolism wikipedia.org
4-Imidazolone-5-propionic acid Product of urocanase activity wikipedia.org
N-Formimino-L-glutamate Downstream intermediate nih.gov
Glutamate End product of the pathway nih.gov

This table outlines the progression of key metabolites in the degradation pathway linked to this compound.

Enzymology of S 3 Imidazol 5 Yl Lactate Metabolism

3-(Imidazol-5-yl)lactate (B1234319) Dehydrogenase (EC 1.1.1.111)

3-(Imidazol-5-yl)lactate dehydrogenase, assigned the EC number 1.1.1.111, is an oxidoreductase that catalyzes the conversion of (S)-3-(imidazol-5-yl)lactate to 3-(imidazol-5-yl)pyruvate (B1260139). expasy.orgqmul.ac.uk The systematic name for this enzyme is this compound:NAD(P)+ oxidoreductase. qmul.ac.uk

Catalytic Mechanism and Substrate Specificity

The enzyme catalyzes the following chemical reaction: this compound + NAD(P)+ ⇌ 3-(imidazol-5-yl)pyruvate + NAD(P)H + H+ qmul.ac.uk

This reaction involves the oxidation of the hydroxyl group of this compound to a keto group, with the concomitant reduction of a nucleotide cofactor. expasy.orgqmul.ac.uk The enzyme displays specificity for the (S)-enantiomer of 3-(imidazol-5-yl)lactate.

Cofactor Dependence (NAD+/NADP+ as acceptors)

3-(Imidazol-5-yl)lactate dehydrogenase can utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as an electron acceptor. expasy.orgqmul.ac.uk The ability to use both cofactors suggests a flexible role for the enzyme in cellular metabolism, allowing it to integrate with different metabolic states and pathways that may have varying ratios of these cofactors.

Characterization in Different Organisms

Pseudomonas acidovorans : Research has identified the role of imidazol-5-yl-lactate-nicotinamide-adenine dinucleotide phosphate oxidoreductase in the degradation of imidazol-5-yl-lactate in this bacterium. nih.govportlandpress.com In this organism, the enzyme is a key component of the histidine degradation pathway. nih.gov

Escherichia coli : In E. coli B, an α-ketoacid aromatic reductase has been identified and purified which is involved in the reduction of imidazolepyruvic acid. nih.gov This suggests the presence of enzymatic activity capable of acting on intermediates in the histidine degradation pathway. nih.gov

Other Associated Enzymes in Histidine and Imidazole (B134444) Metabolic Routes

The metabolism of this compound is interconnected with the broader pathways of histidine and imidazole degradation, which involve a variety of other enzymes.

Imidazol-5-yl-pyruvate Reductase Activity

The reverse reaction, the reduction of 3-(imidazol-5-yl)pyruvate to this compound, is catalyzed by enzymes with imidazol-5-yl-pyruvate reductase activity. In Escherichia coli B, a system capable of reducing imidazolepyruvic acid has been characterized, highlighting the reversibility of this metabolic step. nih.gov

Enzymes in Histamine (B1213489) and Imidazole-4-acetaldehyde Metabolism

Histamine, another important molecule derived from histidine, is metabolized through pathways that can intersect with the degradation of other imidazole compounds. researchgate.netebi.ac.ukwikipedia.org Key enzymes in histamine metabolism include:

Diamine Oxidase (DAO) (EC 1.4.3.22) : This enzyme catalyzes the oxidative deamination of histamine to produce imidazole-4-acetaldehyde. researchgate.netebi.ac.ukwikipedia.org

Histamine-N-methyltransferase (HNMT) (EC 2.1.1.8) : This enzyme methylates histamine to form N-methylhistamine. ebi.ac.ukwikipedia.org

Imidazole-4-acetaldehyde, a product of histamine degradation, is further metabolized by aldehyde dehydrogenase (EC 1.2.1.3) , which converts it to imidazoleacetic acid. wikipedia.orgcontaminantdb.caevitachem.comhmdb.ca This demonstrates the broader enzymatic context in which imidazole compounds are processed in biological systems.

Biological Roles and Metabolic Regulation of S 3 Imidazol 5 Yl Lactate

Significance as a Metabolite in Mammalian Systems (e.g., Human Metabolism)

In human metabolism, (S)-3-(imidazol-5-yl)lactate is primarily recognized as a product of an alternative pathway for histidine catabolism. mdpi.comnih.gov The main route for histidine degradation proceeds through the enzyme histidase (also known as histidine ammonia-lyase), which converts histidine to urocanic acid. creative-proteomics.comwikipedia.org However, when this primary pathway is impaired, such as in the genetic disorder histidinemia where histidase is deficient, the metabolism of histidine is shunted towards transamination. mdpi.comnih.gov

This alternative pathway involves the conversion of histidine to imidazolepyruvic acid by a transaminase enzyme. mdpi.comnih.gov Subsequently, imidazolepyruvic acid is reduced to form this compound. mdpi.comnih.gov Consequently, individuals with histidinemia exhibit elevated levels of histidine, imidazolepyruvic acid, and other imidazole (B134444) compounds, including imidazolelactic acid, in their blood and urine. mhmedical.comresearchgate.net

Normal human urine contains this compound, and its excretion can increase under certain physiological and pathological conditions. hmdb.ca For instance, loading the body with histidine can lead to a rise in the urinary output of imidazolelactic acid. ecmdb.cahmdb.ca Furthermore, its concentration in urine is reported to increase threefold during pregnancy. hmdb.ca Elevated urinary excretion of imidazolelactic acid has also been noted as a potential indicator for deficiencies in folic acid and vitamin B12. hmdb.ca While often associated with metabolic disorders, imidazole lactate (B86563) and other histidine-derived metabolites can also act as precursors for the synthesis of glutamate (B1630785). researchgate.net

ConditionEffect on this compound LevelsReference
HistidinemiaIncreased levels in blood and urine mhmedical.comresearchgate.net
High Histidine IntakeIncreased excretion in urine ecmdb.cahmdb.ca
Pregnancy3-fold increase in urine levels hmdb.ca
Folic Acid & Vitamin B12 DeficiencyIncreased excretion in urine hmdb.ca

Functional Role in Microbial Metabolism and Growth (e.g., Pseudomonas testosteroni)

In contrast to its role as a byproduct in humans, this compound serves as a growth substrate for certain bacteria, such as Pseudomonas testosteroni. nih.govnih.gov This bacterium can utilize imidazole-lactate as its sole source of carbon, degrading it through an inducible pathway. nih.govebi.ac.uk

The metabolic route in P. testosteroni involves the oxidation of imidazol-5-yl-lactate to imidazolylpyruvate. nih.govnih.gov This intermediate is then converted to L-histidine through a specific transamination reaction involving L-glutamate. nih.govnih.gov From this point, the newly synthesized histidine enters the well-established histidine degradation pathway, which includes the successive formation of urocanate, imidazol-4-on-5-ylpropionate, N-formimino-L-glutamate, N-formyl-L-glutamate, and finally glutamate. nih.govebi.ac.uk

Studies with mutants of P. testosteroni have confirmed this metabolic sequence. For example, a mutant with impaired histidase activity could not grow on imidazole-lactate, demonstrating that its utilization is dependent on its conversion to histidine and subsequent entry into the histidine degradation pathway. nih.govnih.gov Similarly, mutants lacking urocanase, the enzyme that converts urocanate, were also unable to grow on imidazole-lactate. nih.govnih.gov This establishes that imidazole-lactate is metabolized via histidine in this organism. nih.gov

Regulatory Mechanisms Governing its Synthesis and Degradation

In Mammals: The synthesis of this compound is a secondary event, primarily regulated by the activity of the primary histidine degradation pathway. The rate-limiting enzyme of histidine degradation is histidase. mdpi.com When histidase activity is low or absent, histidine accumulates and is shunted to the transamination pathway, leading to the production of imidazolepyruvic acid and subsequently this compound. mdpi.comnih.gov The activity of the transaminase involved can be modulated by diet; for example, its activity increases when the protein content in the diet is high. mdpi.comnih.gov

In Microorganisms (e.g., Pseudomonas species): In bacteria like Pseudomonas testosteroni and Pseudomonas acidovorans, the degradation of this compound is an inducible process. nih.govnih.gov This means the enzymes required for its breakdown are synthesized by the cell only when the compound is present in the environment.

The key enzymes involved in its degradation are:

3-(imidazol-5-yl)-lactate dehydrogenase (or oxidoreductase): This enzyme catalyzes the oxidation of imidazole-lactate to imidazolepyruvate. nih.govnih.govgoogle.com

Histidine-2-oxoglutarate aminotransferase: This transaminase facilitates the conversion of imidazolepyruvate to L-histidine. nih.gov

The entire histidine utilization (hut) operon, which includes genes for enzymes like histidase and urocanase, is induced when P. testosteroni is grown on imidazole-lactate. nih.govebi.ac.uk This coordinated regulation ensures the efficient catabolism of the compound for energy and cellular building blocks. In some Pseudomonas species, the expression of the hut operon is also influenced by environmental factors like temperature. oup.com The uptake of histidine itself is managed by specific transporters like HutT in Pseudomonas putida. nih.gov

Organism/SystemKey Regulatory ProcessEnzymes Involved/RegulatedReference
MammalianShunting from primary histidine pathwayHistidase, Transaminases mdpi.comnih.gov
Pseudomonas testosteroniInducible enzyme synthesisImidazole-lactate dehydrogenase, Histidine-2-oxoglutarate aminotransferase, hut operon enzymes nih.govebi.ac.uknih.gov

Implications of Dysregulated Imidazole-Lactate Metabolism in Cellular Homeostasis

Dysregulation of imidazole-lactate metabolism is intrinsically linked to disruptions in histidine homeostasis, which can have significant cellular implications.

In humans, the most prominent example of dysregulation is histidinemia , an inborn error of metabolism caused by deficient histidase activity. mhmedical.comchemeurope.com In this condition, the accumulation of histidine and its alternative metabolites, including imidazolepyruvic acid and this compound, is a key diagnostic feature. mhmedical.comresearchgate.net While initially thought to be associated with developmental delays and speech defects, histidinemia is now considered a largely benign condition. mhmedical.comresearchgate.net However, the elevated levels of these compounds reflect a significant alteration in the normal amino acid metabolic balance.

The accumulation of histidine and related imidazole compounds can have various biochemical effects. For instance, histidine can influence the metabolism of other amino acids, such as inhibiting the enzyme glutamate dehydrogenase. numberanalytics.com Imidazole compounds also possess antioxidant and anti-inflammatory properties. hmdb.ca Therefore, a chronic imbalance in their concentrations could theoretically impact cellular redox state and inflammatory responses, although the specific consequences of elevated this compound in this context are not well-defined.

In a broader sense, altered levels of histidine metabolites, including imidazole lactate, are being investigated as potential biomarkers for various conditions, such as chronic kidney disease and metabolic dysfunction-associated fatty liver disease, suggesting their levels reflect systemic metabolic health. ebi.ac.ukbiorxiv.org

Research Methodologies for Studying S 3 Imidazol 5 Yl Lactate

Enzymatic Assays and Kinetic Characterization of Related Dehydrogenases

The study of (S)-3-(imidazol-5-yl)lactate is intrinsically linked to the characterization of the dehydrogenases that act upon it. A key enzyme in its metabolism is 3-(imidazol-5-yl)lactate (B1234319) dehydrogenase (EC 1.1.1.111). wikipedia.org This enzyme catalyzes the reversible oxidation of this compound to 3-(imidazol-5-yl)pyruvate (B1260139), utilizing either NAD+ or NADP+ as a cofactor. wikipedia.org

Enzymatic assays for this dehydrogenase typically follow the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH. physiology.org The reaction mixture for such an assay would generally include a buffered solution at an optimal pH, the substrate this compound, the cofactor (NAD+ or NADP+), and the enzyme extract. worthington-biochem.comnih.gov The rate of the reaction can be determined by monitoring the increase in absorbance at 340 nm as the cofactor is reduced. physiology.org

Kinetic characterization of these dehydrogenases involves determining key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. While specific kinetic data for 3-(imidazol-5-yl)lactate dehydrogenase is not extensively detailed in the provided search results, the general approach to determine these values involves measuring the initial reaction rates at varying substrate concentrations. The data is then plotted, for instance using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]), to calculate the kinetic constants.

A generalized protocol for a lactate (B86563) dehydrogenase assay is presented in the table below, which can be adapted for this compound dehydrogenase.

Component Concentration Role
Sodium Phosphate (B84403) Buffer100 mM, pH 7.5Maintains optimal pH
This compoundVariableSubstrate
NAD+ or NADP+0.12 mMCofactor
Enzyme ExtractVariableCatalyst
Bovine Serum Albumin (BSA)0.03% (w/v)Stabilizes the enzyme
Purified WaterTo final volumeSolvent

This table outlines a typical reaction mixture for a dehydrogenase assay, adaptable for this compound dehydrogenase.

Microbial Genetics and Mutagenesis for Pathway Elucidation

Microbial genetics and mutagenesis have been instrumental in elucidating the metabolic pathway of this compound. Studies utilizing mutants of bacteria, such as Pseudomonas testosteroni, have provided definitive evidence for its connection to the histidine degradation pathway. nih.gov

By creating and analyzing mutants with specific enzymatic deficiencies, researchers can observe the accumulation of metabolic intermediates and the inability to utilize certain substrates for growth. For example, a mutant of P. testosteroni lacking the enzyme urocanase was found to be incapable of growing on this compound, histidine, or urocanate. nih.gov This finding strongly suggests that the breakdown of this compound converges with the histidine degradation pathway at or before the step catalyzed by urocanase.

Furthermore, a mutant with impaired histidase activity was unable to utilize either histidine or this compound, while its growth on urocanate was unaffected. nih.gov This demonstrates that this compound is metabolized via histidine. nih.gov These genetic studies established that this compound is first oxidized to imidazolylpyruvate, which is then transaminated to form histidine. nih.gov

The table below summarizes the key findings from mutagenesis studies in P. testosteroni.

Mutant Strain Enzyme Deficiency Growth Substrates Conclusion
Mutant 1UrocanaseUnable to grow on this compound, histidine, or urocanate. nih.govThe metabolic pathway of this compound involves urocanate.
Mutant 2Impaired HistidaseUnable to grow on this compound or histidine; normal growth on urocanate. nih.govThis compound is metabolized through histidine.

This table illustrates how microbial mutagenesis was used to map the metabolic pathway of this compound in P. testosteroni.

Advanced Chromatographic and Spectrometric Techniques for Metabolite Analysis (e.g., LC-MS)

The analysis and quantification of this compound and related metabolites in biological samples are heavily reliant on advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comwiley.com LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. ekb.eg

For the analysis of imidazole (B134444) compounds, which includes this compound, specific sample preparation methods are often required to remove interfering substances from the matrix. researchgate.net Solid-phase extraction (SPE) is a commonly used technique for this purpose. mdpi.com The choice of the SPE sorbent and elution solvents is critical for achieving good recovery of the target analytes. mdpi.com

Once the sample is prepared, it is injected into an HPLC system where the compounds are separated on a chromatographic column. wiley.com The selection of the column and the mobile phase composition is optimized to achieve good resolution of the analytes. wiley.com Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like this compound. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and selectivity for the target compound. nih.gov

The table below provides a general overview of a typical LC-MS method for the analysis of imidazole compounds, which could be adapted for this compound.

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE) with appropriate cartridges and solvents. mdpi.com
Chromatography High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18). wiley.com
Mobile Phase A gradient of aqueous and organic solvents, often with additives like formic acid. wiley.com
Ionization Electrospray Ionization (ESI) in positive or negative ion mode. nih.gov
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. nih.gov

This table summarizes the key components of an LC-MS method for the analysis of imidazole compounds.

In vitro and in vivo Metabolic Tracing Studies

Metabolic tracing studies, using isotopically labeled compounds, are powerful tools for tracking the fate of molecules through metabolic pathways. Both in vitro and in vivo approaches can be applied to study the metabolism of this compound and its precursor, histidine.

In vitro studies often utilize cell cultures, such as hepatocytes, to investigate metabolic pathways in a controlled environment. mdpi.com For instance, bovine hepatocytes have been used to study the effect of histidine on gluconeogenesis. mdpi.com In such experiments, cells can be incubated with isotopically labeled L-histidine (e.g., containing 13C or 15N). sigmaaldrich.com After a specific incubation period, the cells and the culture medium can be harvested, and metabolites can be extracted and analyzed by LC-MS to identify and quantify the labeled downstream products, which would include this compound.

In vivo metabolic tracing studies involve administering an isotopically labeled precursor to a living organism, such as a mouse or rat, and then analyzing tissues and biofluids to track the distribution and transformation of the label. core.ac.uk A classic study investigated the metabolism of C14-labeled L-histidine in mice. core.ac.uk The results showed a rapid incorporation of the label into visceral proteins and the appearance of labeled CO2 in expired air, indicating active catabolism of histidine. core.ac.uk By analyzing various tissues at different time points, researchers can map the metabolic fate of the precursor. In the context of this compound, administering labeled histidine and subsequently analyzing for labeled this compound in tissues like the liver and in urine would provide direct evidence of its formation in vivo.

The following table outlines the general principles of in vitro and in vivo metabolic tracing studies for the histidine pathway.

Methodology Description Key Information Gained
In vitro Metabolic Tracing Incubation of cell cultures (e.g., hepatocytes) with isotopically labeled L-histidine. mdpi.comElucidation of intracellular metabolic pathways and fluxes.
In vivo Metabolic Tracing Administration of isotopically labeled L-histidine to a whole organism (e.g., mouse). core.ac.ukUnderstanding of the whole-body metabolism, tissue distribution, and excretion of metabolites.

This table compares the in vitro and in vivo approaches for metabolic tracing of the histidine pathway.

Biotechnological and Synthetic Biology Applications of S 3 Imidazol 5 Yl Lactate Pathways

Development of Enzymatic Production Routes for (S)-3-(Imidazol-5-yl)lactate

The enzymatic production of this compound can be approached through the strategic application of oxidoreductases. A key enzyme in this context is 3-(imidazol-5-yl)lactate (B1234319) dehydrogenase (EC 1.1.1.111), which has been identified in organisms like Pseudomonas acidovorans. This enzyme catalyzes the reversible oxidation of this compound to 3-(imidazol-5-yl)pyruvate (B1260139), utilizing NAD(P)+ as a cofactor. While this enzyme is part of a degradation pathway in its native host, the reversibility of the reaction allows for its use in the synthesis of this compound from its corresponding keto acid, 3-(imidazol-5-yl)pyruvate.

The production process would involve the use of this dehydrogenase in a whole-cell or cell-free system. A whole-cell approach would leverage the microorganism's native or engineered metabolic machinery to provide the necessary cofactors and precursors. In a cell-free system, the purified enzyme would be used along with a cofactor regeneration system to ensure a continuous supply of NAD(P)H. This can be achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate dehydrogenase or glucose dehydrogenase, which regenerates the reduced cofactor.

Below is a table summarizing potential enzymatic systems for the production of this compound:

Enzyme SystemKey EnzymeSubstrateCofactor RegenerationAdvantagesChallenges
Whole-Cell Biocatalysis3-(imidazol-5-yl)lactate dehydrogenase3-(imidazol-5-yl)pyruvateEndogenous cellular metabolismCofactor regeneration is intrinsic; potentially lower cost.Substrate/product transport limitations; potential for side reactions.
Cell-Free Enzymatic Synthesis3-(imidazol-5-yl)lactate dehydrogenase3-(imidazol-5-yl)pyruvateCoupled enzyme system (e.g., formate dehydrogenase)High product purity; precise control over reaction conditions.Higher cost due to enzyme purification and cofactor addition.

Metabolic Engineering Strategies for Enhanced Production or Bioconversion

Metabolic engineering offers a powerful approach to enhance the microbial production of this compound by optimizing the metabolic pathways leading to its precursor, 3-(imidazol-5-yl)pyruvate. The biosynthesis of this precursor is directly linked to the L-histidine pathway. Therefore, strategies aimed at increasing the intracellular pool of L-histidine can be adapted to boost the production of this compound.

Commonly used industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum are prime candidates for such engineering efforts. Key metabolic engineering strategies include:

Alleviating Feedback Inhibition: The first enzyme in the histidine biosynthesis pathway, ATP-phosphoribosyltransferase (encoded by the hisG gene), is typically subject to feedback inhibition by L-histidine. Introducing mutations in the hisG gene can create a feedback-resistant enzyme, leading to the overproduction of L-histidine.

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes encoding rate-limiting steps in the histidine pathway can significantly increase the metabolic flux towards L-histidine and, consequently, 3-(imidazol-5-yl)pyruvate. Key targets for overexpression often include the hisG gene and genes of the pentose phosphate (B84403) pathway, which provides the precursor phosphoribosyl pyrophosphate (PRPP).

Deletion of Competing Pathways: To channel more carbon flux towards the desired product, competing pathways that drain key precursors can be blocked. For instance, deleting the gene for glucose-6-phosphate isomerase (pgi) can redirect carbon from glycolysis into the pentose phosphate pathway, thereby increasing the supply of PRPP for histidine biosynthesis.

Enhancing Precursor Supply: Strategies to increase the availability of precursors like PRPP and ATP are crucial. This can involve engineering the central carbon metabolism to favor the pentose phosphate pathway.

The table below outlines specific genetic modifications that can be implemented in E. coli or C. glutamicum to enhance the production of 3-(imidazol-5-yl)pyruvate, the direct precursor to this compound.

Metabolic Engineering StrategyTarget Gene(s)OrganismExpected Outcome
Alleviate Feedback InhibitionhisG (mutated)E. coli, C. glutamicumIncreased flux through the histidine pathway.
Overexpress Rate-Limiting EnzymeshisG, prs (PRPP synthetase)E. coli, C. glutamicumEnhanced synthesis of histidine pathway intermediates.
Delete Competing Pathwayspgi (glucose-6-phosphate isomerase)E. coliIncreased carbon flux to the pentose phosphate pathway and higher PRPP availability.

Utilization of Imidazole-Lactate as a Chiral Building Block in Biocatalysis

The enantiomerically pure structure of this compound makes it a potentially valuable chiral building block, or synthon, for the synthesis of more complex, high-value molecules. Chiral imidazoles are important scaffolds in medicinal chemistry, and the use of a biocatalytically produced starting material like this compound could offer a green and efficient route to novel pharmaceuticals and other specialty chemicals.

While the direct biocatalytic utilization of this compound is an emerging area of research, several enzymatic transformations can be envisioned based on its functional groups:

Esterification and Amidation: The carboxyl group of this compound can be modified using lipases or proteases to form a variety of esters and amides. These reactions can be highly selective and are widely used in the pharmaceutical industry for the synthesis of chiral drug intermediates.

Oxidation and Reduction: The hydroxyl group can be a target for oxidoreductases to create new chiral centers or to be converted into a ketone. Conversely, the imidazole (B134444) ring could be a substrate for specific oxidases.

Carbon-Carbon Bond Formation: Aldolases and other C-C bond-forming enzymes could potentially use derivatives of this compound as substrates to build more complex molecular skeletons.

The development of novel biocatalytic cascades starting from this compound could open up new synthetic pathways to valuable chiral compounds. However, based on currently available literature, specific examples of the biocatalytic conversion of this compound into other chiral building blocks are limited, representing a promising field for future research.

The table below summarizes the potential biocatalytic transformations of this compound.

Enzyme ClassPotential TransformationPotential Product
Lipases/ProteasesEsterification or Amidation of the carboxyl groupChiral esters and amides
OxidoreductasesOxidation of the hydroxyl groupCorresponding keto acid
AldolasesCarbon-carbon bond formationMore complex chiral molecules

Q & A

Q. What is the enzymatic role of (S)-3-(Imidazol-5-yl)lactate in biochemical pathways?

this compound is a substrate for 3-(imidazol-5-yl)lactate dehydrogenase (EC 1.1.1.111), which catalyzes its oxidation to 3-(imidazol-5-yl)pyruvate using NAD(P)+ as a cofactor . This reaction is critical in histidine metabolism, linking imidazole derivatives to central carbon metabolism. Researchers should verify enzyme activity via spectrophotometric assays tracking NAD(P)H production at 340 nm under pH 7.0–7.5 and 25–37°C .

Q. What analytical techniques are recommended for identifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) or mass spectrometry (MS) is preferred for quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity, particularly stereochemistry at the chiral center . For enzymatic assays, coupling reactions with NAD(P)H fluorescence (ex/em: 340/460 nm) provide real-time kinetic data .

Advanced Research Questions

Q. How can enzyme kinetics of 3-(imidazol-5-yl)lactate dehydrogenase be optimized for mechanistic studies?

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Contradictions often arise from solvent effects or impurities. Use orthogonal methods:

  • X-ray crystallography : Resolve stereochemistry via ORTEP-3 for Windows to model electron density maps .
  • Tandem MS/MS : Confirm molecular fragments and rule out adducts .
  • Dynamic light scattering (DLS) : Check for aggregation in aqueous solutions . Cross-validate with computational chemistry tools (e.g., Gaussian for DFT calculations) to predict NMR/IR spectra .

Q. What experimental design principles mitigate variability in synthesizing this compound?

  • Stereochemical control : Use chiral catalysts (e.g., L-proline) in asymmetric synthesis to minimize racemization .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the (S)-enantiomer .
  • Quality control : Validate purity (>95%) via melting point analysis, optical rotation ([α]D²⁵), and chiral GC/MS .

Q. How does stereochemistry at the lactate moiety impact enzymatic recognition?

The (S)-configuration is essential for substrate binding to 3-(imidazol-5-yl)lactate dehydrogenase. Mutagenesis studies (e.g., substituting active-site residues like Arg²⁷⁵) reveal steric and electrostatic constraints . Compare kinetic parameters (Km, kcat) of (S)- and (R)-enantiomers using enantiomerically pure standards .

Methodological Guidance

Best practices for documenting experimental protocols involving this compound

  • Follow IMRAD structure: Include detailed "Materials and Methods" with reagent sources (e.g., Sigma-Aldridge Cat#), equipment models, and statistical tests (e.g., ANOVA for triplicate assays) .
  • Use SI units and report uncertainties (e.g., "NADH production: 12.3 ± 0.5 μmol/min").
  • Archive raw data (spectra, chromatograms) in repositories like Zenodo for reproducibility .

Strategies for analyzing contradictory results in enzyme inhibition studies

  • Dose-response curves : Test inhibitor concentrations across 3-log ranges to identify non-linear effects .
  • Negative controls : Include reactions without substrate/enzyme to rule out non-specific binding.
  • Statistical validation : Apply Bayesian inference or bootstrapping to assess confidence intervals in low-signal scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.